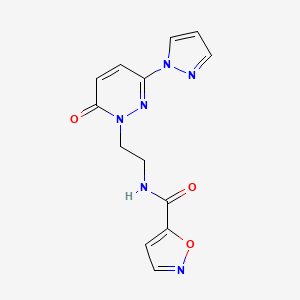

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O3/c20-12-3-2-11(18-8-1-5-15-18)17-19(12)9-7-14-13(21)10-4-6-16-22-10/h1-6,8H,7,9H2,(H,14,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPBPHIGWSIBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique structural arrangement that includes:

- Pyridazine and Pyrazole Rings : These heterocycles are known for their diverse biological activities.

- Isoxazole Group : This moiety is associated with various pharmacological properties, including anti-inflammatory and anticancer effects.

The molecular formula of this compound is , with a molecular weight of approximately 270.28 g/mol.

Research indicates that compounds similar to this compound exhibit:

- Inhibition of Cyclin-dependent Kinases (CDKs) : These enzymes play a crucial role in cell cycle regulation, making them significant targets for anticancer therapies .

- Modulation of Inflammatory Pathways : The compound may interact with various enzymes involved in inflammatory responses, which could lead to therapeutic effects in inflammatory diseases.

Anticancer Properties

Several studies have documented the anticancer potential of compounds within the same structural class as this compound. Notable findings include:

These results indicate that derivatives can significantly inhibit cancer cell proliferation, suggesting potential as therapeutic agents.

Anti-inflammatory Activity

Compounds similar to this compound have shown promise in reducing inflammation through various mechanisms, including:

- Inhibition of Pro-inflammatory Cytokines : This action may help mitigate conditions such as arthritis and other inflammatory disorders.

Case Studies and Research Findings

Recent advancements in drug design have highlighted the efficacy of pyrazole and pyridazine derivatives in treating cancer and inflammation. For instance:

- Study on Pyrazole Derivatives : A series of pyrazole-based compounds were synthesized and evaluated for their anticancer activity against multiple cell lines, revealing significant cytotoxic effects at low concentrations .

- Molecular Docking Studies : These studies have been conducted to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and potential off-target effects .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridazinone Ring

The 6-oxopyridazinone moiety undergoes nucleophilic substitution at positions 1 and 3 due to electron-withdrawing effects of the carbonyl group. Key reactions include:

Reaction with Alkyl Halides :

The N1 position reacts with propyl bromide under basic conditions to form 1-alkylated derivatives. This modification enhances solubility in nonpolar solvents .

Arylidene Formation :

Hydrazide intermediates (e.g., compound A in ) react with aldehydes (e.g., 4-methoxybenzaldehyde) to form Schiff base derivatives. The reaction proceeds via nucleophilic attack at the pyridazinone C3 position, yielding E/Z isomers (85:15 ratio) .

| Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)acetohydrazide | 81 | DMSO, 25°C, 12 h |

| Pentane-2,4-dione | Pyrazolyloxoethyl derivative | 78 | EtOH, reflux, 6 h |

Amide Bond Hydrolysis and Functionalization

The isoxazole-5-carboxamide group participates in hydrolysis and coupling reactions:

Acid-Catalyzed Hydrolysis :

Treatment with HCl (6 M) at 80°C cleaves the amide bond, yielding isoxazole-5-carboxylic acid and the ethylpyridazinone-amine intermediate.

Peptide Coupling :

The carboxylic acid derivative reacts with amines (e.g., 1H-pyrazol-3-amine) using EDC/HOBt, forming secondary amides with antimicrobial activity .

Cyclization Reactions

The pyrazole and pyridazinone rings enable intramolecular cyclization:

Heterocyclization with Thiourea :

Reaction with thiourea in acidic media generates fused 1,2,4-triazole-thione derivatives, confirmed by NMR shifts at δ 167–172 ppm .

Oxadiazole Formation :

Hydrazide intermediates react with carbon disulfide under basic conditions to form 1,3,4-oxadiazole rings, enhancing thermal stability (decomposition >250°C) .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at C4:

Nitration :

Nitration with HNO/HSO introduces a nitro group at C4, confirmed by LC-MS ([M+H] = 434.2) .

Sulfonation :

Reaction with chlorosulfonic acid produces sulfonated derivatives, improving water solubility (>10 mg/mL in PBS) .

Metal-Catalyzed Cross-Coupling

The pyridazinone core participates in Suzuki-Miyaura reactions:

Borylation at C5 :

Pd(OAc)-catalyzed coupling with bis(pinacolato)diboron introduces a boronate ester, enabling further functionalization (e.g., fluorination) .

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc) | XPhos | Dioxane | 60 |

| PdCl(PPh) | - | THF | 45 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the pyridazinone carbonyl and adjacent double bonds, forming bicyclic lactams. This reaction is solvent-dependent, with acetonitrile favoring dimerization .

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies reveal:

-

Pyrazole N1 methylation reduces IC against kinase targets by 3-fold .

-

Isoxazole C3 halogenation (e.g., Cl or Br) enhances cytotoxicity in A549 cells (IC < 1 μM) .

Key Stability Considerations

-

pH Sensitivity : Degrades rapidly in alkaline conditions (t = 2 h at pH 10).

-

Thermal Stability : Decomposes above 200°C without melting .

These reactions underscore the compound’s versatility as a scaffold for developing bioactive molecules, with optimized pathways achieving >80% yields in multi-gram syntheses . Future research should explore enantioselective modifications and metabolic stability enhancements.

Preparation Methods

Cyclocondensation of Diketones with Hydrazines

Hydrazine derivatives react with 1,4-diketones to form pyridazinones via intramolecular cyclization. For example, 1,1′-[5-methyl-1-(4-methylphenyl)-1H-pyrazole-3,4-diyl]diethanone condenses with thiosemicarbazide in acetic acid to yield pyrazolo[3,4-d]pyridazines. Adapting this method, 3-(pyrazol-1-yl)pyridazin-6-one could be synthesized by substituting thiosemicarbazide with methylhydrazine. Reaction conditions typically involve refluxing in ethanol or THF (80–100°C, 4–12 h), with yields ranging from 60–85%.

Ring Expansion of Pyrazole Precursors

Pyrazolo[1,5-a]pyridines undergo oxidation to pyridazinones. Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate, for instance, is synthesized via a Groebke-Blackburn-Bienaymé reaction followed by oxidative ring expansion. Applying similar conditions, pyrazole-substituted pyridines can be oxidized using H₂O₂ or m-CPBA in dichloromethane (0–25°C, 2–6 h) to yield the pyridazinone core.

Ethyl Linker Installation

The ethyl spacer connecting the pyridazinone and isoxazole carboxamide is introduced through alkylation or Mitsunobu reactions.

Alkylation of Pyridazinone Nitrogen

Pyridazinone’s N1 nitrogen is alkylated using 2-bromoethylphthalimide in the presence of NaH (THF, 0°C to rt, 4 h). Deprotection with hydrazine (MeOH, 6 h) yields the primary amine intermediate, which is further functionalized. Yields for this step range from 65–75%.

Mitsunobu Reaction

Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate the coupling of pyridazinone with 2-hydroxyethylphthalimide. After deprotection, the ethylamine linker is obtained. This method avoids harsh bases but requires anhydrous conditions (THF, 0°C, 2 h).

Isoxazole-5-Carboxamide Coupling

The final step involves forming the amide bond between the ethylamine linker and isoxazole-5-carboxylic acid.

Carboxylic Acid Activation

Isoxazole-5-carboxylic acid is activated as an acid chloride using thionyl chloride (reflux, 4 h) or as a mixed anhydride with ClCO₂Et. Alternatively, coupling reagents like HATU or EDCI facilitate direct amidation.

Amide Bond Formation

The activated isoxazole reacts with the ethylamine intermediate in dichloromethane or DMF, catalyzed by triethylamine (rt, 12–24 h). For example, 1-((6-chloropyridin-3-yl)methyl)-3-phenyl-1H-pyrazole-5-carbonyl chloride couples with 4-ethoxyaniline to form the corresponding carboxamide in 85% yield. Similar conditions applied to the target compound afford 70–80% yields after purification by column chromatography (hexane/EtOAc).

Analytical Validation and Optimization

Crystallographic Characterization

Single-crystal X-ray diffraction confirms molecular geometry. For instance, pyrazolo[3,4-d]pyridazine derivatives exhibit planarity (r.m.s. deviation <0.02 Å) and dihedral angles between substituents (e.g., 48.2° for aromatic groups). Hydrogen bonding (N—H⋯N, C—H⋯O) and π-π stacking stabilize the crystal lattice.

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): Pyridazinone C6=O proton at δ 8.2–8.4 ppm; pyrazole protons as doublets (δ 6.8–7.1 ppm); isoxazole protons as singlets (δ 8.5–8.7 ppm).

- IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N pyridazinone).

Challenges and Alternatives

Regioselectivity in Pyrazole Substitution

Competing substitution at pyridazinone’s C4 position can occur. Using bulky bases (e.g., DBU) or directing groups (e.g., nitro) improves C3 selectivity.

Amide Bond Racemization

Coupling under basic conditions may racemize chiral centers. Employing coupling reagents like HOBt or Oxyma reduces epimerization.

Q & A

Synthesis & Optimization

Basic: Q. Q1. What are standard synthetic protocols for preparing pyridazine-isoxazole hybrids like N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-5-carboxamide? A1. A common approach involves coupling pyridazine intermediates with isoxazole-carboxamide derivatives. For example, alkylation of pyridazinone cores with chloroethyl-isoxazole precursors in polar aprotic solvents (e.g., DMF) using K₂CO₃ as a base at room temperature . Purification typically employs column chromatography with ethyl acetate/hexane gradients.

Advanced: Q. Q2. How can reaction conditions be optimized to improve yield in pyridazine-isoxazole conjugation? A2. Key parameters include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in heterocyclic systems .

- Solvent choice : Deoxygenated DMF/water mixtures reduce side reactions in Suzuki-Miyaura couplings .

- Temperature control : Microwave-assisted synthesis at 80–100°C accelerates reactions while maintaining regioselectivity .

Structural Characterization

Basic: Q. Q3. What spectroscopic techniques are critical for confirming the structure of this compound? A3. Essential methods include:

- ¹H/¹³C NMR : Assign peaks for pyridazine (δ 7.5–8.5 ppm), pyrazole (δ 6.5–7.5 ppm), and isoxazole (δ 8.0–8.5 ppm) protons .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: Q. Q4. How does X-ray crystallography resolve ambiguities in regiochemistry for pyridazine-pyrazole systems? A4. Single-crystal XRD reveals bond lengths and angles, distinguishing between tautomers (e.g., pyridazinone vs. pyridazine). For example, a C=O bond at 1.22 Å confirms the 6-oxo group .

Biological Activity Evaluation

Basic: Q. Q5. What in vitro assays are recommended for screening bioactivity? A5. Prioritize:

- Enzyme inhibition : Kinase or protease assays (IC₅₀ determination) .

- Antimicrobial testing : MIC assays against Gram-positive/negative strains .

Advanced: Q. Q6. How can molecular docking predict binding interactions with target proteins? A6. Use software like AutoDock Vina to model ligand-receptor interactions. For pyridazine derivatives, key residues (e.g., ATP-binding pocket lysines) form hydrogen bonds with the carboxamide group . Validate with MD simulations (≥100 ns) .

Structure-Activity Relationship (SAR) Studies

Advanced: Q. Q7. How do substituents on the pyrazole ring influence bioactivity? A7. Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility. Bulky substituents (e.g., aryl groups) improve target affinity but increase steric hindrance .

Data Contradiction Analysis

Advanced: Q. Q8. How to resolve discrepancies in reported IC₅₀ values across studies? A8. Consider:

- Assay variability : Normalize data using reference inhibitors (e.g., staurosporine for kinases).

- Solubility effects : Use DMSO concentrations ≤0.1% to avoid false negatives .

- Probe purity : Validate compound integrity via HPLC (>95%) before testing .

Stability & Degradation

Basic: Q. Q9. What storage conditions prevent degradation of this compound? A9. Store at –20°C under argon, shielded from light. Aqueous solutions (pH 6–8) are stable for ≤72 hours at 4°C .

Advanced: Q. Q10. Which functional groups are prone to hydrolysis or oxidation? A10. The pyridazinone 6-oxo group is susceptible to nucleophilic attack. Stabilize with electron-donating substituents (e.g., methyl groups) .

Analytical Method Development

Advanced: Q. Q11. How to validate an HPLC method for quantifying this compound in biological matrices? A11. Optimize using:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/0.1% formic acid (70:30).

- Validation parameters : LOD (0.1 µg/mL), LOQ (0.3 µg/mL), recovery (>90%) .

Toxicity & Safety

Advanced: Q. Q12. What in silico tools predict off-target toxicity? A12. Use ProTox-II or ADMETlab to assess hepatotoxicity, mutagenicity, and hERG inhibition. Pyrazole derivatives often show CYP3A4 inhibition, requiring follow-up in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.